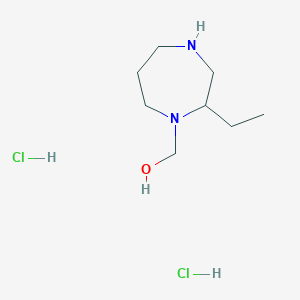

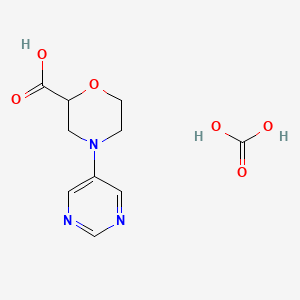

2-Bromo-4-(N-morpholino)phenol

描述

“2-Bromo-4-(N-morpholino)phenol” is a type of bromophenol, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They may be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .

Synthesis Analysis

A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .Chemical Reactions Analysis

Phenols, including bromophenols, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .科学研究应用

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols

- Field : Organic Chemistry .

- Application : The mono ortho-bromination of phenolic building blocks by NBS has been achieved in short reaction times (15–20 min) using ACS-grade methanol as a solvent .

- Method : The reactions can be conducted on phenol, naphthol and biphenol substrates, giving yields of >86% on gram scale . Excellent selectivity for the desired mono ortho-brominated products is achieved in the presence of 10 mol % para-TsOH, and the reaction is shown to be tolerant of a range of substituents, including CH3, F, and NHBoc .

- Results : Brominated phenols and their derivatives constitute important building blocks for a range of synthetic targets, with recent examples of pharmaceutical interest including synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 .

-

Synthesis of Substituted 2-Bromo Phenols

- Field : Organic Chemistry .

- Application : Substituted 2-bromo-phenols can be synthesised by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100 C .

- Method : The reaction rate can be further increased by the addition of a catalytic amount of HCl, which presumably increases the rate of initial enol formation, thus lowering the reaction time to 12 hours .

- Results : The reaction does become auto-catalytic after HBr elimination from the dibromide, and the reaction certainly does proceed via both the bromide and dibromide, as these can be formed as a partially separable mixture (ratio 1:2) in 72% yield by performing the reaction at a lower temperature to prevent HBr elimination .

-

Synthesis of Aryl 1-Indanylketone Inhibitors

- Field : Pharmaceutical Chemistry .

- Application : Brominated phenols are used in the synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 .

- Method : This involves a domino coupling reaction starting from the methylated derivative of 2-bromo-4-fluorophenol .

- Results : This process results in the production of aryl 1-indanylketone inhibitors, which have pharmaceutical interest .

-

Antiviral Activity

- Field : Medicinal Chemistry .

- Application : Certain indole derivatives, which can be synthesized from brominated phenols, have been reported to have antiviral properties .

- Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared .

- Results : One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .

-

Ortho-Bromination of Phenolic Building Blocks

- Field : Organic Chemistry .

- Application : The mono ortho-bromination of phenolic building blocks by NBS has been achieved in short reaction times (15–20 min) using ACS-grade methanol as a solvent .

- Method : The reactions can be conducted on phenol, naphthol and biphenol substrates, giving yields of >86% on gram scale . Excellent selectivity for the desired mono ortho-brominated products is achieved in the presence of 10 mol % para-TsOH, and the reaction is shown to be tolerant of a range of substituents, including CH3, F, and NHBoc .

- Results : Brominated phenols and their derivatives constitute important building blocks for a range of synthetic targets .

-

Synthesis of Biologically Active Targets

- Field : Pharmaceutical Chemistry .

- Application : Brominated phenols are used in the synthesis of biologically active targets .

- Method : This involves a domino coupling reaction starting from the methylated derivative of 2-bromo-4-fluorophenol .

- Results : This process results in the production of biologically active targets, which have pharmaceutical interest .

安全和危害

未来方向

The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

属性

IUPAC Name |

2-bromo-4-morpholin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-9-7-8(1-2-10(9)13)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWSCPZDULJJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304474 | |

| Record name | 2-Bromo-4-(4-morpholinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(N-morpholino)phenol | |

CAS RN |

1171917-71-7 | |

| Record name | 2-Bromo-4-(4-morpholinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171917-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(4-morpholinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B1390280.png)

![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390295.png)

![Methyl-(6-methyl-2-piperidin-4-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390296.png)

![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)

![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)

![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)